

IUPAC nomenclature for 1-benzyl-1H-pyrazole derivatives

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Compound of Interest

Compound Name: 1-benzyl-1H-pyrazole

Cat. No.: B042700

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An In-depth Technical Guide to the IUPAC Nomenclature of **1-benzyl-1H-pyrazole** Derivatives

Introduction

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose, ensuring that a chemical name corresponds to a single, unique structure. This guide offers a detailed exploration of the IUPAC nomenclature for a specific class of heterocyclic compounds: **1-benzyl-1H-pyrazole** derivatives. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles governing the nomenclature of these complex molecules. We will delve into the core rules for numbering the pyrazole ring, the correct designation of the benzyl substituent, and the systematic approach to naming various derivatives, ensuring clarity and adherence to IUPAC standards.

The Pyrazole Core: Numbering and Tautomerism

The foundation of naming any pyrazole derivative lies in understanding the numbering of the parent heterocycle. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms.

Numbering the Pyrazole Ring

According to IUPAC guidelines, the numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring in a manner that gives the lowest possible locants to the heteroatoms as a set. By convention, one nitrogen is assigned position 1 and the other position 2. This initial assignment is crucial as it dictates the positions of all subsequent substituents.

The presence of a substituent on a nitrogen atom, as in the case of **1-benzyl-1H-pyrazoles**, simplifies the tautomerism consideration. The '1H' designation explicitly indicates that the hydrogen atom (or in this case, the substituent) is located on the nitrogen at position 1. This removes ambiguity regarding the position of the double bonds within the ring.

Caption: Workflow for naming a substituted **1-benzyl-1H-pyrazole**.

Following the protocol:

- Parent: 1H-pyrazole
- N-substituent: 1-benzyl
- Ring Substituents: 3-methyl, 5-chloro
- Alphabetize: benzyl, chloro, methyl. Note that the '1-benzyl' part is often cited at the beginning of the name for clarity, though strict alphabetization would place it after 'chloro'. However, for N-substituted heterocycles, this format is common. The remaining substituents are alphabetized: chloro, methyl.
- Assemble: 1-benzyl-5-chloro-3-methyl-1H-pyrazole.

Advanced Nomenclature Scenarios

The principles outlined above can be extended to more complex derivatives.

Stereochemistry

When chiral centers are present, the stereochemical descriptors (R/S) are specified at the beginning of the name, enclosed in parentheses. For example, if the benzyl group itself

contained a chiral center at the benzylic carbon, its configuration would be indicated.

Complex Substituents

If a substituent is itself substituted, its name is enclosed in parentheses, and the numbering of the substituent starts from the point of attachment to the parent ring.

Data Presentation: Common Substituents and Their Nomenclature

Position	Substituent Name	Chemical Formula	IUPAC Name Fragment
3	Methyl	-CH ₃	3-methyl-
4	Bromo	-Br	4-bromo-
5	Nitro	-NO ₂	5-nitro-
3,5	Dimethyl	-CH ₃	3,5-dimethyl-

Conclusion

A systematic and rigorous application of IUPAC rules is paramount for the unambiguous identification of **1-benzyl-1H-pyrazole** derivatives. By understanding the fundamental principles of numbering the pyrazole core and the hierarchical process of naming substituents, researchers can ensure that their work is communicated with clarity and precision. This guide provides a foundational framework for approaching the nomenclature of this important class of compounds, enabling accurate representation in publications, patents, and chemical databases.

References

- IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link]
- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.
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